REACTION_SMILES
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[B:26]([OH:27])([OH:28])[OH:29].[NH2:1][c:2]1[c:3]([Br:20])[cH:4][c:5]([Br:19])[c:6]2[c:15]1[C:14](=[O:16])[c:13]1[c:8]([cH:9][c:10]([Cl:17])[cH:11][cH:12]1)[C:7]2=[O:18].[NH2:30][c:31]1[c:32]2[c:43]([c:44]([Br:45])[cH:46][c:47]1[Br:48])[C:41](=[O:42])[c:36]1[c:35]([cH:40][cH:39][cH:38][cH:37]1)[C:33]2=[O:34].[S:21]([OH:22])(=[O:23])(=[O:24])[OH:25]>>[NH2:1][c:2]1[c:3]([Br:20])[cH:4][c:5]([OH:22])[c:6]2[c:15]1[C:14](=[O:16])[c:13]1[c:8]([cH:9][c:10]([Cl:17])[cH:11][cH:12]1)[C:7]2=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)O
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Name
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Nc1c(Br)cc(Br)c2c1C(=O)c1ccc(Cl)cc1C2=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Br)cc(Br)c2c1C(=O)c1ccc(Cl)cc1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(Br)cc(Br)c2c1C(=O)c1ccccc1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Nc1c(Br)cc(O)c2c1C(=O)c1ccc(Cl)cc1C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |